2-(3,4-Dichlorophenyl)-1-isoindolinimine

Beschreibung

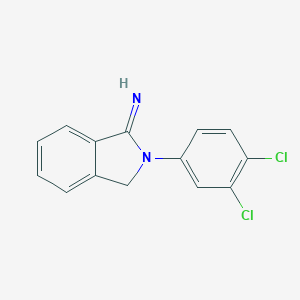

2-(3,4-Dichlorophenyl)-1-isoindolinimine is a nitrogen-containing heterocyclic compound characterized by an isoindolinimine core substituted with a 3,4-dichlorophenyl group.

Eigenschaften

Molekularformel |

C14H10Cl2N2 |

|---|---|

Molekulargewicht |

277.1g/mol |

IUPAC-Name |

2-(3,4-dichlorophenyl)-3H-isoindol-1-imine |

InChI |

InChI=1S/C14H10Cl2N2/c15-12-6-5-10(7-13(12)16)18-8-9-3-1-2-4-11(9)14(18)17/h1-7,17H,8H2 |

InChI-Schlüssel |

DBKFNYXIMZFPSD-UHFFFAOYSA-N |

SMILES |

C1C2=CC=CC=C2C(=N)N1C3=CC(=C(C=C3)Cl)Cl |

Kanonische SMILES |

C1C2=CC=CC=C2C(=N)N1C3=CC(=C(C=C3)Cl)Cl |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

The following analysis compares 2-(3,4-Dichlorophenyl)-1-isoindolinimine with structurally or functionally related compounds, focusing on substituent effects, core modifications, and applications.

Table 1: Key Comparisons

Comparison with 3-Chloro-N-phenyl-phthalimide

- Core Structure : While both compounds feature an isoindoline-derived core, 3-chloro-N-phenyl-phthalimide contains a dione (1,3-dione) moiety, whereas the target compound has an imine group. This difference alters electronic properties, with the dione being more electron-deficient.

- Substituents : The 3-chloro and phenyl groups in 3-chloro-N-phenyl-phthalimide contrast with the dichlorophenyl group in the target compound, which may enhance steric bulk and lipophilicity.

- Applications: 3-Chloro-N-phenyl-phthalimide is used in polyimide synthesis due to its reactivity as a monomer .

Comparison with BD 1008 and BD 1047

- Core Structure : BD 1008 and BD 1047 are piperidine derivatives with ethylamine linkers, unlike the isoindolinimine core of the target compound. This structural divergence likely impacts binding affinity and metabolic stability.

- Substituents: Both BD 1008 and the target compound feature a 3,4-dichlorophenyl group, but BD 1008 includes a pyrrolidinyl or dimethylamino group, enhancing σ receptor affinity . The isoindolinimine core may modulate selectivity for other receptor classes.

- Applications : BD 1008 is a well-characterized σ receptor ligand, suggesting the dichlorophenyl group’s role in receptor interaction. The target compound’s rigid core could improve pharmacokinetic properties in drug design.

Comparison with Methazole

- Core Structure : Methazole contains an oxadiazolidine-dione core, which is structurally distinct from isoindolinimine. The oxadiazolidine ring is more polar, influencing solubility and environmental persistence.

- Substituents : Both compounds share a 3,4-dichlorophenyl group, but methazole includes a methyl group on the oxadiazolidine ring, critical for its herbicidal activity .

- Applications : Methazole’s agricultural use highlights the dichlorophenyl group’s role in disrupting plant processes. The target compound’s nitrogen-rich core may instead target biological systems (e.g., enzymes or receptors).

Comparison with Dopamine HCl

- Core Structure : Dopamine is a phenethylamine, simpler than the isoindolinimine core. The aromatic ring in dopamine has hydroxyl groups (3,4-dihydroxyphenyl), contrasting with the electron-withdrawing chlorines in the target compound.

- Substituents : The dichlorophenyl group increases lipophilicity and may reduce blood-brain barrier penetration compared to dopamine’s hydrophilic dihydroxyphenyl group.

- Applications: Dopamine’s role as a neurotransmitter underscores the importance of hydroxyl groups in receptor binding . The target compound’s dichlorophenyl group could redirect activity toward non-neuronal targets.

Key Research Findings and Implications

Electronic Effects : The dichlorophenyl group’s electron-withdrawing nature may stabilize charge-transfer interactions, relevant in material science or catalysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.